Dibromoisocyanuric acid
Overview
Description
Synthesis Analysis
Dibromoisocyanuric acid can be synthesized from isocyanuric acid through a reaction with lithium hydroxide (LiOH) and bromine (Br2) in water. The process involves stirring the mixture to dissolve the bromine, followed by cooling in a refrigerator for 24 hours. The product is then collected by filtration, washed with ice-cold bromine water, and dried in vacuo over potassium hydroxide (KOH) and phosphorus pentoxide (P2O5), resulting in an 88% yield. This synthesis method highlights the compound's accessibility for laboratory and industrial purposes (Virgil, 2001).
Molecular Structure Analysis
Dibromoisocyanuric acid is characterized by the presence of bromine atoms which significantly influence its chemical reactivity. The molecular structure, represented by the molecular weight (MW) of 286.87 and the chemical formula C3HBr2N3O3, is crucial for understanding its reactivity and interaction with other chemical species. The structure of dibromoisocyanuric acid allows for electrophilic bromination reactions, making it a powerful brominating agent for organic synthesis (Virgil, 2001).
Chemical Reactions and Properties
Dibromoisocyanuric acid is highly effective in the electrophilic bromination of aromatic compounds, oximes, and other substrates. Its reactivity is attributed to the highly positive character of the bromine atoms in its structure, making it superior to other N-bromo compounds in bromination reactions. The compound's ability to undergo diverse reactions, including interactions with alkali ions (salt formation) and tertiary nitrogen compounds (complex formation), underscores its versatility in organic chemistry (Gottardi, 1977).
Physical Properties Analysis
The physical properties of dibromoisocyanuric acid, such as its solubility in dichloromethane (CH2Cl2) and sulfuric acid (H2SO4), are important for its application in various chemical processes. It is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin. Proper storage conditions include refrigeration and protection from light and moisture to prevent decomposition (Virgil, 2001).
Chemical Properties Analysis
The chemical behavior of dibromoisocyanuric acid is significantly influenced by its bromine content, which enables it to act as a powerful brominating agent. Its chemical reactivity includes the ability to participate in oxidation reactions, the formation of β-bromoethers, p-bromoacetates, and bromohydrins with high regioselectivity and good yields. These properties make dibromoisocyanuric acid a valuable reagent in organic synthesis, offering an efficient pathway for the introduction of bromine into organic molecules (Almeida, Esteves, & Mattos, 2006).
Scientific Research Applications
Dibromoisocyanuric acid (DBI) is a bromine carrying agent that plays important roles in synthetic chemistry . It’s used in bromination, one of the most important transformations in organic synthesis . Here are some applications:
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- Application : DBI is used in the bromination of organic substrates . Brominated organic substrates are extremely important in chemistry due to their roles as starting compounds .
- Method : The bromination can be carried out using molecular bromine or bromine carrying agents like DBI .
- Results : The use of DBI in bromination results in the transformation of organic substrates, making them useful for further reactions .
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- Application : DBI can bring about oxidations in organic molecules . This is particularly useful in various chemical reactions where oxidation is required.
- Method : The oxidation process involves the reaction of DBI with the organic molecule, resulting in the oxidation of the molecule .
- Results : The outcome of this application is the successful oxidation of organic molecules, which can then be used in further reactions .
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- Application : DBI is used for one-step perbrominations of aromatic compounds with deactivating substituents .
- Method : This process involves the reaction of DBI with the aromatic compound in concentrated sulfuric acid, oleum, or fluorosulfonic acid .
- Results : The outcome of this application is the successful perbromination of aromatic compounds .
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- Application : DBI is used in the synthesis of α,α‐dibromoketones, 1,2‐dibromalkenes, and 1,2‐diketones .
- Method : The exact method would depend on the specific compound being synthesized. Generally, DBI would be reacted with the compound precursor to introduce bromine atoms .
- Results : The result is the successful synthesis of α,α‐dibromoketones, 1,2‐dibromalkenes, and 1,2‐diketones .
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- Application : DBI is used for halogenation of organic compounds . Halogenated organic compounds play a very important role in chemistry, they are essential in organic synthesis as starting compounds and synthetic intermediates .
- Method : The halogenation process involves the reaction of DBI with the organic molecule, resulting in the halogenation of the molecule .
- Results : The outcome of this application is the successful halogenation of organic molecules, which can then be used in further reactions .
Safety And Hazards
DBI is classified as an oxidizing solid (Category 2), acute toxicity oral (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) . It may intensify fire, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .
Future Directions
DBI is extremely important in chemistry due to its roles in organic synthesis as a starting compound . The development of modern coupling reactions has greatly increased the demand for brominating compounds as starting materials . Therefore, the use of DBI in bromination becomes very attractive and consistent with green chemistry principles .
properties
IUPAC Name |
1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCEKAWSILOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164717 | |
Record name | Dibromoisocyanuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoisocyanuric acid | |
CAS RN |
15114-43-9 | |
Record name | Dibromoisocyanuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromoisocyanuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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